Crystallographic structure and 3D conformation of CAS 1146294-71-4
Crystallographic structure and 3D conformation of CAS 1146294-71-4
An In-depth Technical Guide on the Crystallographic Structure and 3D Conformation of Quinazoline-Based Kinase Inhibitors, with a Focus on the Structural Analogue of CAS 1146294-71-4
Abstract
This technical guide provides a comprehensive overview of the crystallographic structure and three-dimensional (3D) conformation of quinazoline-based tyrosine kinase inhibitors. Direct experimental crystallographic data for CAS 1146294-71-4, identified as the protonated form of Gefitinib, is not publicly available. Therefore, this guide will use the extensively studied and closely related compound, Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine), as a primary exemplar to detail the methodologies and structural insights relevant to this class of molecules. We will explore the experimental determination of crystal structures via single-crystal X-ray diffraction, analyze the key structural features and intermolecular interactions, and discuss the molecule's 3D conformation, which is critical for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. These compounds often function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The compound corresponding to CAS 1146294-71-4 is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine, the cationic form of Gefitinib[1]. Gefitinib was one of the first selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase to be approved for the treatment of non-small cell lung cancer[2]. The 3D structure and conformation of these molecules are intrinsically linked to their inhibitory potency and selectivity. Understanding the precise arrangement of atoms in the solid state through crystallography, and the preferred conformations in solution and at the active site, is paramount for rational drug design and development.
While a specific crystal structure for CAS 1146294-71-4 is not available in open-access crystallographic databases, the wealth of structural information for its neutral counterpart, Gefitinib, and other analogues like Erlotinib, provides a robust foundation for understanding the structural chemistry of this molecular class[2][3][4][5].
Determining the Crystal Structure: A Methodological Workflow
The gold standard for elucidating the atomic-level structure of small molecules is single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice. The following section outlines the typical workflow for determining a crystal structure.
Experimental Protocol: From Powder to Structure
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Material Sourcing and Crystallization:
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Obtain a high-purity sample of the target compound (e.g., Gefitinib).
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Screen for suitable crystallization conditions. This is often the most challenging step and involves exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For instance, co-crystals of Gefitinib have been successfully grown using solvent-assisted grinding followed by slow evaporation[5].
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Crystal Selection and Mounting:
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Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
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Mount the crystal on a goniometer head for data collection.
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X-ray Diffraction Data Collection:
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The mounted crystal is placed in an X-ray diffractometer.
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A beam of monochromatic X-rays is directed at the crystal.
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As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.
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A detector records the position and intensity of these reflections. Data is often collected at low temperatures (e.g., 150 K) to minimize thermal vibration of the atoms[3].
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Data Processing and Structure Solution:
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The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
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The phases of the reflections are determined using computational methods (e.g., direct methods or Patterson methods).
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An initial electron density map is generated, from which the positions of the atoms can be inferred.
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Structure Refinement:
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The initial atomic model is refined against the experimental data to improve the fit. This is an iterative process that minimizes the difference between the observed and calculated structure factors.
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The final refined structure provides precise atomic coordinates, thermal parameters, and other crystallographic information.
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Workflow Visualization
The following diagram illustrates the key stages of single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystallographic and Conformational Analysis of Gefitinib
Numerous crystal structures containing Gefitinib have been deposited in the Protein Data Bank (PDB), typically in complex with the EGFR kinase domain[6]. These structures provide invaluable insights into the 3D conformation required for biological activity.
Conformation at the EGFR Active Site
When bound to the ATP-binding site of EGFR, Gefitinib adopts a specific, low-energy conformation. Key features include:
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The quinazoline core acts as a scaffold, positioning the other functional groups for optimal interaction.
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The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone nitrogen of a methionine residue (Met793) in the hinge region of the kinase[2].
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The 3-chloro-4-fluorophenyl group binds into a hydrophobic pocket.
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The morpholinopropoxy side chain extends towards the solvent-exposed region of the active site.
This binding mode is characteristic of Type I kinase inhibitors, which bind to the active conformation of the enzyme[2].
Intramolecular and Intermolecular Interactions
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Hydrogen Bonding: The morpholino group and the quinazoline nitrogen atoms are common sites for hydrogen bonding, either with co-formers or with other Gefitinib molecules.
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π-π Stacking: The aromatic quinazoline and chlorofluorophenyl rings can engage in π-π stacking interactions, which contribute to the stability of the crystal packing.
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van der Waals Forces: These non-specific interactions are also crucial in determining the overall crystal packing.
Torsional Flexibility
The 3D shape of Gefitinib is not rigid. There is significant torsional flexibility around the single bonds connecting the quinazoline core to the aniline ring and the propoxy side chain. The specific dihedral angles adopted in a crystal structure represent a low-energy conformation under those conditions. Computational modeling can be used to explore the full conformational landscape of the molecule.
Computational Approaches to 3D Conformation
In the absence of experimental data, or to complement it, computational methods are powerful tools for predicting the 3D conformation of a molecule.
Conformational Search and Energy Minimization
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2D to 3D Conversion: Start with the 2D chemical structure of the molecule.
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Conformational Search: Systematically or stochastically rotate the rotatable bonds to generate a large number of possible 3D conformations.
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Energy Minimization: For each conformation, calculate the potential energy using a force field (e.g., MMFF94, UFF). The geometry is optimized to find the nearest local energy minimum.
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Clustering and Analysis: The resulting low-energy conformations are clustered based on their root-mean-square deviation (RMSD) to identify distinct conformational families.
Quantum Mechanical Calculations
For higher accuracy, the geometries of the lowest energy conformers can be further optimized using quantum mechanical methods like Density Functional Theory (DFT). These methods provide more accurate information about the electronic structure and relative energies of different conformations.
Computational Workflow Visualization
Caption: Workflow for Computational Conformational Analysis.
Summary and Conclusion
The determination of the crystallographic structure and 3D conformation is a cornerstone of modern drug discovery and development. For quinazoline-based kinase inhibitors like CAS 1146294-71-4 and its analogue Gefitinib, this information provides critical insights into their mechanism of action, guides the design of more potent and selective inhibitors, and is essential for understanding their solid-state properties.
While direct crystallographic data for CAS 1146294-71-4 is not publicly available, a comprehensive understanding of its likely structural features can be derived from the extensive body of work on Gefitinib. The methodologies outlined in this guide, from single-crystal X-ray diffraction to computational modeling, represent the standard toolbox for the structural characterization of such important therapeutic agents. The interplay between experimental data and computational prediction allows for a deep and actionable understanding of the relationship between molecular structure and biological function.
References
- A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography.
- 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB.
- Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC.
- Multicomponent crystals of erlotinib. Sci-Hub.
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem.
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC.
- Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. CrystEngComm (RSC Publishing).
- Erlotinib. PubChem.
- Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib - A Drug Used in the Treatment of NSCLC.
- 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB.
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